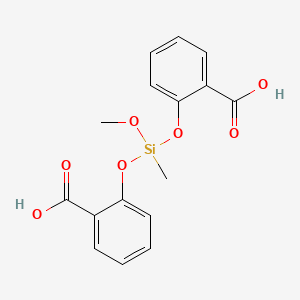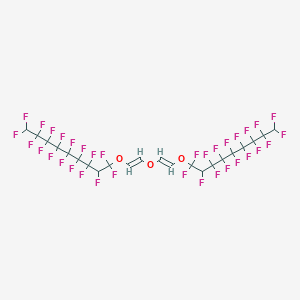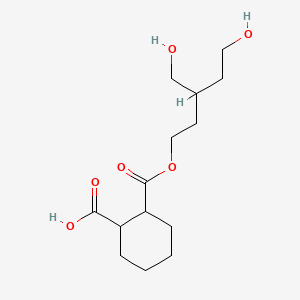
(5-Hydroxy-3-(hydroxymethyl)pentyl) hydrogen cyclohexane-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Hydroxy-3-(hydroxymethyl)pentyl) hydrogen cyclohexane-1,2-dicarboxylate is a chemical compound with the molecular formula C14H24O6 and a molar mass of 288.33676 g/mol . This compound is known for its unique structure, which includes both hydroxyl and carboxylate functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Hydroxy-3-(hydroxymethyl)pentyl) hydrogen cyclohexane-1,2-dicarboxylate typically involves the esterification of 1,2-cyclohexanedicarboxylic acid with 5-hydroxy-3-(hydroxymethyl)pentanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
(5-Hydroxy-3-(hydroxymethyl)pentyl) hydrogen cyclohexane-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylate groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
(5-Hydroxy-3-(hydroxymethyl)pentyl) hydrogen cyclohexane-1,2-dicarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Hydroxy-3-(hydroxymethyl)pentyl) hydrogen cyclohexane-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylate groups enable the compound to form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. These interactions can modulate enzymatic activities, receptor binding, and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- (5-Hydroxy-3-(hydroxymethyl)pentyl) hydrogen succinate
- (5-Hydroxy-3-(hydroxymethyl)pentyl) hydrogen glutarate
- (5-Hydroxy-3-(hydroxymethyl)pentyl) hydrogen adipate
Uniqueness
(5-Hydroxy-3-(hydroxymethyl)pentyl) hydrogen cyclohexane-1,2-dicarboxylate is unique due to its cyclohexane ring structure, which imparts distinct steric and electronic properties compared to its linear counterparts. This uniqueness can influence its reactivity and interactions in various chemical and biological systems .
Properties
CAS No. |
93923-83-2 |
|---|---|
Molecular Formula |
C14H24O6 |
Molecular Weight |
288.34 g/mol |
IUPAC Name |
2-[5-hydroxy-3-(hydroxymethyl)pentoxy]carbonylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H24O6/c15-7-5-10(9-16)6-8-20-14(19)12-4-2-1-3-11(12)13(17)18/h10-12,15-16H,1-9H2,(H,17,18) |
InChI Key |
QMAPLURXUAQAPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)C(=O)OCCC(CCO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl 2-[(3-cyclohexyl-3-hydroxypropyl)amino]nonanedioate](/img/structure/B12688587.png)

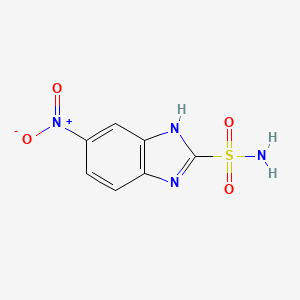
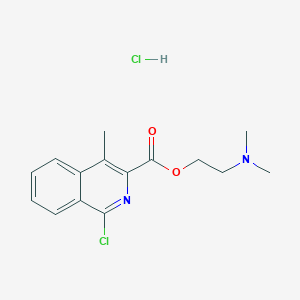
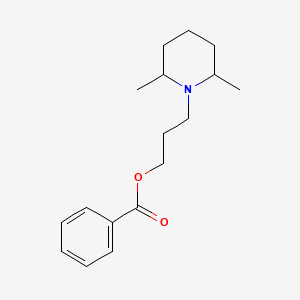

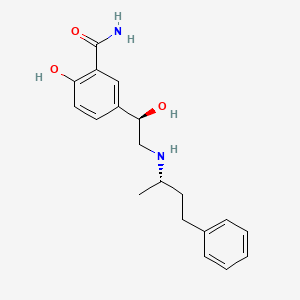

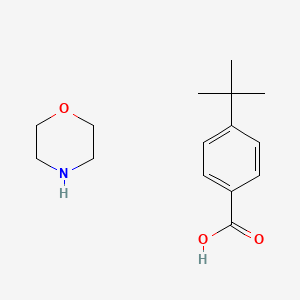
![2-[[3-Chloro-4-[(2-cyanoethyl)amino]phenyl]azo]-5-nitrobenzonitrile](/img/structure/B12688655.png)
